N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
“N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound that appears as a white solid . It is characterized by the presence of a benzoxazole ring and a biphenyl group .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The key intermediates in its synthesis are benzo[d]oxazol-2-yl(aryl(thienyl))methanimines . The yield of the synthesis process is reported to be around 79% .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzoxazole ring and a biphenyl group . The compound also contains functional groups such as amide (CONH) and aromatic rings .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical and Chemical Properties Analysis
This compound is a white solid with a melting point range of 152–156 °C . The compound exhibits specific peaks in its FTIR spectrum corresponding to different functional groups . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Diuretic Activity
- Synthesis and Diuretic Activity : A study focused on synthesizing a series of compounds related to N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide. Among these, a variant was identified as a promising candidate for diuretic activity. This suggests potential applications in treating conditions that benefit from diuretic drugs (Yar & Ansari, 2009).
Antidiabetic Activity
- PPARgamma Agonists and Antidiabetic Activity : Another study explored derivatives of benzoxazole, similar in structure to the compound , which act as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds demonstrated antidiabetic activity in rodent models, hinting at a possible application for diabetes management (Cobb et al., 1998).
Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Properties : A research study synthesized compounds structurally similar to this compound, exhibiting significant antimicrobial activity. Additionally, these compounds displayed potential anticancer properties, suggesting their applicability in developing novel treatments for infectious diseases and cancer (Wang et al., 2012).
Anti-Plasmodial Activity
- Antiplasmodial Effects : Research on N-acylated furazan-3-amines, which share some structural similarities with the compound of interest, showed activity against various strains of Plasmodium falciparum, the parasite responsible for malaria. This indicates a potential application in the development of new anti-malarial drugs (Hermann et al., 2021).
Antagonistic Activity for Receptor Inhibition
- NK1-Receptor Antagonistic Activity : A study synthesized N-benzylcarboxamide derivatives, exhibiting strong NK1-receptor antagonistic activity. This suggests the compound's potential application in developing treatments targeting the NK1 receptor, which plays a role in pain perception and other physiological processes (Ishichi et al., 2004).
Sortase A Inhibitors
- Inhibition of Staphylococcus aureus Sortase A : Research on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, closely related to the compound , showed significant inhibitory activities against Staphylococcus aureus Sortase A. This opens up potential applications in combating bacterial infections, particularly those caused by S. aureus (Zhang et al., 2016).
Future Directions
The future directions for the research on this compound could involve exploring its potential applications in various fields, given the wide range of pharmacological activities exhibited by benzoxazole derivatives . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action in more detail.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to interact with various biological receptors due to their structural similarity to nucleic bases adenine and guanine .
Mode of Action
It’s known that benzoxazole derivatives can interact with biological receptors . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, h2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .
Result of Action
Benzoxazole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory effects .
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2/c29-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)30-26/h1-17H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEWUODOCLIZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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